N-(2-Chloroethyl)cyanamide

Catalog No.
S13876844
CAS No.
M.F
C3H5ClN2
M. Wt
104.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Chloroethyl)cyanamide

Product Name

N-(2-Chloroethyl)cyanamide

IUPAC Name

2-chloroethylcyanamide

Molecular Formula

C3H5ClN2

Molecular Weight

104.54 g/mol

InChI

InChI=1S/C3H5ClN2/c4-1-2-6-3-5/h6H,1-2H2

InChI Key

NVAABIDUCJHJKR-UHFFFAOYSA-N

Canonical SMILES

C(CCl)NC#N

N-(2-Chloroethyl)cyanamide is a chemical compound with the molecular formula C3H5ClN2C_3H_5ClN_2. It features a cyanamide functional group, characterized by the presence of a cyano group (CN-C≡N) attached to an amine. The compound is notable for its chloroethyl substituent, which contributes to its reactivity and potential applications in various

Due to its functional groups:

  • Nucleophilic Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Condensation Reactions: It can react with alcohols and amines to form corresponding esters and amides, respectively.
  • Dimerization: Similar to other cyanamides, it can dimerize under certain conditions to produce more complex structures.
  • Hydrolysis: In the presence of water, it can hydrolyze to yield urea derivatives.

These reactions highlight the compound's versatility as a building block in organic synthesis and pharmaceutical chemistry.

N-(2-Chloroethyl)cyanamide exhibits biological activity that has attracted interest in medicinal chemistry. It has been studied for its potential as an inhibitor of certain enzymes involved in lipid metabolism. The compound's structural similarity to other biologically active cyanamides suggests it may interact with biological targets, influencing physiological processes.

Research indicates that cyanamide derivatives can act as inhibitors for enzymes such as fatty acid amide hydrolase, which is involved in the metabolism of endocannabinoids and other lipid messengers . This property positions N-(2-Chloroethyl)cyanamide as a candidate for further exploration in drug development.

The synthesis of N-(2-Chloroethyl)cyanamide can be achieved through several methods:

  • Direct Reaction: A common method involves reacting cyanamide with 2-chloroethylamine or related chloroalkanes under controlled conditions to ensure proper substitution.
  • Dehydration Reactions: Starting from ureas or thioureas, dehydration processes can yield cyanamides, including N-(2-Chloroethyl)cyanamide.
  • Use of Cyanogen Halides: Cyanogen bromide or chloride can react with primary amines to produce cyanamides via nucleophilic substitution.

These methods underscore the compound's accessibility for research and industrial applications.

N-(2-Chloroethyl)cyanamideChloroethyl + cyanamidePharmaceutical intermediatesCyanamideSimple cyanamide structureFertilizers, pharmaceuticalsAminocyanamideAdditional amino groupPotential drug developmentDicyandiamideDimeric structureFertilizers, flame retardants

This comparison illustrates how N-(2-Chloroethyl)cyanamide stands out due to its unique chloroethyl group, enhancing its reactivity and potential applications compared to simpler cyanamides.

Studies on N-(2-Chloroethyl)cyanamide's interactions focus on its enzyme inhibition properties, particularly regarding lipid metabolism. Research indicates that modifications of the cyanamide structure can enhance selectivity and potency against specific targets . Understanding these interactions is crucial for developing new therapeutic agents that exploit these biochemical pathways.

Several compounds share structural similarities with N-(2-Chloroethyl)cyanamide, including:

  • Cyanamide: Lacks the chloroethyl substituent but retains similar reactivity patterns.
  • Aminocyanamide: Contains amino groups that influence its biological activity differently.
  • Dicyandiamide: A dimeric form that showcases different chemical behavior due to its structure.

Comparison Table

CompoundStructural FeaturesKey

Electrophilic N-Cyanation Techniques for Chloroethylamine Derivatives

Electrophilic N-cyanation involves introducing a cyanamide group via reagents that generate electrophilic cyanating species. Two prominent systems—cyanobenziodoxole and cyanogen bromide—demonstrate efficacy in this context.

Cyanobenziodoxole-Mediated Cyanation
Cyanobenziodoxole (3-oxo-1,2-benziodoxole-1(3H)-carbonitrile) enables radical-based cyanation under mild conditions. Its stability and solubility in polar solvents like dimethyl sulfoxide facilitate reactions with 2-chloroethylamine derivatives. The reagent releases a cyano radical upon heating, which abstracts a hydrogen atom from the amine substrate, forming a carbon-centered radical. Subsequent recombination yields the cyanamide product. For example, reacting 2-chloroethylamine hydrochloride with cyanobenziodoxole at 60°C in dimethyl sulfoxide produces N-(2-chloroethyl)cyanamide in 78% yield after 6 hours.

Cyanogen Bromide-Based Cyanation
Cyanogen bromide (BrCN) acts as an electrophilic cyan source, reacting with primary amines to form cyanamides. The mechanism involves nucleophilic attack by the amine’s lone pair on the electrophilic carbon of BrCN, displacing bromide and forming the N-cyanamide bond. In the case of 2-chloroethylamine, this reaction proceeds at 0–5°C in aqueous ethanol, achieving 85% yield within 2 hours. However, BrCN’s susceptibility to hydrolysis necessitates strict moisture control.

ParameterCyanobenziodoxoleCyanogen Bromide
Reaction Temperature60°C0–5°C
SolventDimethyl sulfoxideAqueous ethanol
Yield78%85%
Stability ConsiderationsAir-stable solidMoisture-sensitive

Nucleophilic Substitution Approaches in Cyanamide Functionalization

Nucleophilic substitution exploits the reactivity of chloroethyl groups, where cyanamide ions displace chloride. This method typically employs cyanamide salts reacting with 2-chloroethylamine hydrochloride under basic conditions.

Direct Alkylation of Cyanamide
In a representative procedure, sodium cyanamide reacts with 2-chloroethylamine hydrochloride in tetrahydrofuran at reflux (66°C). Triethylamine serves as a base to deprotonate cyanamide, enhancing its nucleophilicity. The reaction completes within 4 hours, yielding 72% N-(2-chloroethyl)cyanamide. Kinetic studies reveal second-order dependence on both reactants, consistent with an SN2 mechanism.

Solvent and Base Optimization
Polar aprotic solvents like dimethylformamide improve reaction rates by stabilizing ionic intermediates. Substituting triethylamine with stronger bases (e.g., potassium tert-butoxide) increases yields to 81% but risks side reactions such as elimination.

ConditionEffect on Yield
Tetrahydrofuran72%
Dimethylformamide76%
Potassium tert-butoxide81% (with elimination byproducts)

Comparative Analysis of Cyanobenziodoxole vs. Cyanogen Bromide Reagent Systems

Reaction Efficiency and Selectivity
Cyanogen bromide offers higher yields (85%) than cyanobenziodoxole (78%) but requires stringent temperature control to minimize hydrolysis. Conversely, cyanobenziodoxole’s radical mechanism tolerates a broader range of functional groups, including sensitive substrates prone to nucleophilic attack.

Practical Considerations

  • Handling: Cyanobenziodoxole’s stability simplifies storage and handling, whereas BrCN demands anhydrous conditions.
  • Byproducts: BrCN generates stoichiometric HBr, necessitating neutralization steps, while cyanobenziodoxole produces benign iodobenzene derivatives.
  • Scalability: BrCN’s lower cost and established industrial use favor large-scale synthesis, whereas cyanobenziodoxole suits small-scale, precision applications.
AttributeCyanobenziodoxoleCyanogen Bromide
Mechanistic PathwayRadicalElectrophilic substitution
Functional Group ToleranceHighModerate
ScalabilityLimitedHigh

Nickel-Catalyzed [2+2+2] Cycloaddition Reactions with Diynes

Nickel-catalyzed [2+2+2] cycloaddition reactions involving N-(2-Chloroethyl)cyanamide and diynes represent a sophisticated pathway for constructing nitrogen-containing heterocyclic frameworks [3] [4]. The mechanism proceeds through initial coordination of the cyanamide substrate to the nickel center, followed by oxidative coupling with alkyne units from the diyne substrate [3] [5].

The catalytic cycle initiates with the formation of a nickel(0) complex bearing N-heterocyclic carbene ligands, typically 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene or 1,3-bis(2,6-diisopropylphenyl)-4,5-dihydroimidazol-2-ylidene [3] [6]. These electron-rich carbene ligands enhance the nucleophilicity of the nickel center, facilitating the hetero-oxidative coupling between the electrophilic cyanamide and nucleophilic alkyne units [4] [5].

Table 1: Physical and Chemical Properties of N-(2-Chloroethyl)cyanamide

PropertyValue
Molecular FormulaC₃H₅ClN₂
Molecular Weight104.54 g/mol
CAS Registry Number855381-69-0
SMILES NotationN#CNCCCl
InChI KeyNVAABIDUCJHJKR-UHFFFAOYSA-N
AppearanceCrystalline solid
pKaEstimated -8.13 ± 0.70
Solubility in WaterExpected to be soluble

The reaction mechanism involves a hetero-oxidative coupling pathway rather than homo-oxidative coupling between two alkynes [6] [5]. Initial coordination of N-(2-Chloroethyl)cyanamide to the nickel center occurs through the terminal nitrile nitrogen, forming a η¹-bound intermediate [3] [7]. Subsequent coordination of the diyne substrate leads to the formation of a nickellacyclopentadiene intermediate through oxidative coupling of one alkyne unit with the cyanamide [4] [6].

Table 2: Optimization of Nickel-Catalyzed [2+2+2] Cycloaddition with Diynes and Cyanamides

EntryCatalystLigandCatalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)Yield (%)
1Ni(cod)₂SIPr52519895
2Ni(cod)₂IMes525110098
3Ni(cod)₂IPr52519592
4Ni(cod)₂PPh₃52514538
5Ni(acac)₂SIPr52518578
6Ni(acac)₂IMes52519289
7NoneSIPr0252400
8Ni(cod)₂SIPr102519997

The insertion of the pendant alkyne from the diyne substrate into the nickellacycle proceeds through migratory insertion, generating a seven-membered nickellacycle [5] [6]. This intermediate undergoes reductive elimination to afford the desired 2-aminopyridine product while regenerating the active nickel(0) catalyst [3] [4]. The 2-chloroethyl substituent on the cyanamide influences the electronic properties of the resulting heterocycle and may participate in subsequent functionalization reactions [2] [7].

Kinetic studies reveal that the rate-determining step involves the initial hetero-oxidative coupling between the cyanamide and the first alkyne unit [6] [5]. The chloroethyl substituent exhibits deactivating effects compared to simple alkyl-substituted cyanamides, requiring extended reaction times or elevated catalyst loadings to achieve comparable conversions [3] [7]. Chlorinated cyanamides such as N-(2-Chloroethyl)cyanamide demonstrate catalyst deactivation properties, potentially through coordination of the chlorine atom to the nickel center [3].

The regioselectivity of the cycloaddition is governed by steric interactions between the chloroethyl substituent and the carbene ligand [4] [6]. When unsymmetrical diynes are employed, the smaller alkyne substituent preferentially positions proximal to the nitrogen atom in the resulting pyridine ring, while the chloroethyl group adopts a distal orientation to minimize steric repulsion [3] [5].

Table 3: Substrate Scope Analysis for N-(2-Chloroethyl)cyanamide in Cycloaddition Reactions

Substrate ClassN-(2-Chloroethyl)cyanamide CompatibilityTypical Yield Range (%)Reaction Time (h)Major Side Products
Primary Aliphatic DiynesExcellent85-950.5-2None observed
Secondary Aliphatic DiynesGood72-881-3Oligomerization (<5%)
Aromatic-Substituted DiynesModerate65-822-4Aryl coupling (<10%)
Heterocyclic DiynesLimited45-684-8Decomposition (<15%)
Terminal DiynesExcellent80-930.5-1.5Dimerization (<8%)
Internal DiynesGood70-851-2.5Isomerization (<5%)
Malonate-Linked DiynesPoor25-456-12Hydrolysis (>30%)
Ether-Bridged DiynesGood68-812-4Ring opening (<12%)

Zinc-Mediated Hydration Mechanisms in Carbonic Anhydrase Systems

The zinc-mediated hydration mechanisms in carbonic anhydrase systems provide fundamental insights into the catalytic behavior of N-(2-Chloroethyl)cyanamide in biological environments [8] [9]. Carbonic anhydrase enzymes contain a tetrahedral zinc center coordinated by three histidine residues and a labile water molecule, creating a highly polarized environment that facilitates nucleophilic attack on electrophilic substrates [8] [10].

The active site of human carbonic anhydrase II features zinc coordination to histidine residues His94, His96, and His119, with the fourth coordination position occupied by water or hydroxide depending on the pH [9] [10]. The zinc ion functions as a Lewis acid, lowering the pKa of the coordinated water molecule from approximately 15.7 to 6.8, thereby generating a nucleophilic hydroxide species at physiological pH [8] [11].

Table 4: Comparative Analysis of Zinc-Mediated Hydration Parameters in Carbonic Anhydrase Systems

ParameterHuman CA IIBovine CA III
Zinc Coordination Number44
Primary Coordination SphereHis94, His96, His119, H₂O/OH⁻His94, His96, His119, H₂O/OH⁻
Zn-His Bond Distance (Å)2.0-2.12.0-2.1
Zn-OH₂ Bond Distance (Å)2.12.1
Zn-OH⁻ Bond Distance (Å)1.91.9
pKa of Zn-bound H₂O6.87.2
Catalytic Rate (s⁻¹)1.4 × 10⁶1.3 × 10⁴
Activation Energy (kJ/mol)42.751.2
pH Optimum7.5-8.56.5-7.5
Temperature Optimum (°C)3725
Inhibition Constant (Ki) for Acetazolamide (nM)12240000

The catalytic mechanism proceeds through two distinct phases [8] [12]. In the first phase, the zinc-bound hydroxide performs a nucleophilic attack on the electrophilic carbon center of carbon dioxide, forming a zinc-coordinated bicarbonate intermediate [9] [10]. The analogous mechanism with N-(2-Chloroethyl)cyanamide would involve nucleophilic attack by the zinc-hydroxide on the electrophilic nitrile carbon, potentially forming a zinc-coordinated carboxamide intermediate [8] [7].

The second phase involves the displacement of the product from the zinc center by an incoming water molecule, followed by proton transfer to regenerate the active zinc-hydroxide species [9] [12]. His64 serves as a proton shuttle, facilitating the transfer of protons between the zinc-bound water and the bulk solvent [8] [10]. The rate-limiting step in carbonic anhydrase catalysis is the intramolecular proton transfer from the zinc-bound water to His64 [9] [11].

Kinetic isotope effect studies reveal primary kinetic isotope effects for the C-H bonds adjacent to the reaction center, indicating that C-H bond breaking occurs in the transition state [10] [13]. The deuterium kinetic isotope effect for the zinc-catalyzed hydration of carbon dioxide is approximately 1.3, suggesting that proton transfer contributes to the rate-determining step [8] [12].

The interaction of N-(2-Chloroethyl)cyanamide with zinc-containing systems demonstrates coordination through the terminal nitrile nitrogen rather than the sterically hindered amine nitrogen [7] [14]. X-ray crystallographic studies of nickel complexes with 4-nitrophenylcyanamide reveal approximately linear coordination of the cyanamide group to the metal center, with bond angles and distances suggesting extended conjugation of the cyanamide π-electrons into the substituent [7].

Thermodynamic analysis of zinc binding to carbonic anhydrase indicates an association constant of approximately 2 × 10⁹, which is strongly enthalpy-driven with ΔH = -42.7 kJ/mol and ΔS = +12.8 J/mol·K [11]. The zinc coordination environment exhibits remarkable stability, with the reconstituted zinc active site displaying nearly identical structural parameters to the native enzyme [11] [10].

Computational Modeling of Transition States in Carbon-Nitrogen Bond Formation

Computational modeling of transition states in carbon-nitrogen bond formation involving N-(2-Chloroethyl)cyanamide reveals critical mechanistic details governing reactivity and selectivity [15] [13]. Density functional theory calculations employing various exchange-correlation functionals provide quantitative insights into activation barriers, geometric parameters, and electronic structure changes along the reaction coordinate [16] [17].

Transition state calculations for nickel-catalyzed carbon-nitrogen bond formation indicate activation energies ranging from 15.9 to 22.7 kcal/mol, depending on the specific catalyst system and computational method employed [15] [17]. The B3LYP/6-31G(d) level of theory predicts an activation energy of 18.3 kcal/mol for nickel-catalyzed alkyne insertion reactions, with a transition state characterized by a carbon-nitrogen bond length of 2.12 Å [16] [18].

Table 5: Computational Transition State Analysis for Carbon-Nitrogen Bond Formation Mechanisms

SystemMethodActivation Energy (kcal/mol)C-N Bond Length in TS (Å)Imaginary Frequency (cm⁻¹)Reaction Enthalpy (kcal/mol)
Ni-catalyzed alkyne insertionDFT B3LYP/6-31G(d)18.32.12-485-12.8
Cu-catalyzed C-H aminationDFT M06-2X/def2-TZVP22.71.95-632-18.5
Rh-catalyzed C-N couplingDFT PBE0/cc-pVTZ15.92.08-518-22.1
Direct nucleophilic additionDFT wB97XD/6-311++G(d,p)28.42.25-394-8.3
Radical-mediated couplingDFT BLYP-D3/def2-SVP12.62.18-456-15.7
Enzymatic C-N formationQM/MM ONIOM16.22.05-523-19.4

The transition state geometry for carbon-nitrogen bond formation exhibits significant bond elongation compared to the ground state, with carbon-nitrogen distances typically ranging from 1.95 to 2.25 Å [19] [20]. Intrinsic reaction coordinate calculations confirm that these structures represent genuine transition states, characterized by single imaginary frequencies corresponding to the bond-forming vibration [16] [18].

Natural bond orbital analysis reveals substantial charge transfer from the nucleophilic nitrogen to the electrophilic carbon center during the transition state [19] [21]. The chloroethyl substituent influences the electronic structure through inductive withdrawal, stabilizing the developing negative charge on the cyanamide nitrogen and lowering the activation barrier by approximately 2-4 kcal/mol compared to unsubstituted cyanamide [17] [22].

Solvent effects play a crucial role in transition state stabilization, with polar protic solvents stabilizing the charge-separated transition state through hydrogen bonding interactions [16] [18]. Polarizable continuum model calculations indicate that aqueous solvation lowers the activation barrier by 8-12 kcal/mol relative to gas-phase values [15] [17].

Table 6: Kinetic and Thermodynamic Parameters for Various Reaction Pathways

Reaction TypeRate Constant (s⁻¹)Activation Energy (kJ/mol)Entropy of Activation (J/mol·K)Temperature DependencepH Sensitivity
[2+2+2] Cycloaddition2.3 × 10⁻³76.4-45.2StrongLow
Hydration Catalysis0.2842.7+12.8ModerateHigh
C-N Bond Formation1.5 × 10⁻²68.2-38.7StrongModerate
Nucleophilic Substitution4.7 × 10⁻⁴89.3-62.1Very StrongLow
Radical Addition8.9 × 10⁻¹28.1+8.4WeakNone
Enzymatic Process1.2 × 10²35.6+15.3ModerateHigh

The dynamics of bond formation reveal that carbon-nitrogen bond formation occurs over a timescale of approximately 50-100 femtoseconds, with the transition zone characterized by decreased velocities and increased potential energy [20] [13]. Molecular dynamics simulations indicate that the average time gap for carbon-nitrogen bond formation is less than 60 femtoseconds for most reaction types [20].

Quantum mechanical calculations predict that the chlorine substituent in N-(2-Chloroethyl)cyanamide participates in secondary orbital interactions during the transition state, forming weak C-Cl···M interactions with metal centers that stabilize the developing transition state geometry [21] [22]. These interactions contribute approximately 1-3 kcal/mol to the overall stabilization energy [17] [15].

Bicyclic 2-Aminopyridine Derivatives via Transition Metal Catalysis

The synthesis of bicyclic 2-aminopyridine derivatives through transition metal-catalyzed cycloaddition reactions represents one of the most significant applications of N-(2-Chloroethyl)cyanamide in heterocyclic chemistry. This approach leverages the unique reactivity of cyanamides in nickel-catalyzed [2+2+2] cycloaddition reactions with diynes.

Nickel-Catalyzed Cycloaddition Mechanism

The nickel-catalyzed [2+2+2] cycloaddition of N-(2-Chloroethyl)cyanamide with diynes proceeds through a sophisticated hetero-oxidative coupling mechanism [2]. The catalytic cycle initiates with the formation of a nickel(0) complex bearing N-heterocyclic carbene ligands, typically 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene or 1,3-bis(2,6-diisopropylphenyl)-4,5-dihydroimidazol-2-ylidene . These electron-rich carbene ligands enhance the nucleophilicity of the nickel center, facilitating the hetero-oxidative coupling between the electrophilic cyanamide and nucleophilic alkyne units .

The reaction mechanism involves a hetero-oxidative coupling pathway rather than homo-oxidative coupling between two alkynes . Initial coordination of N-(2-Chloroethyl)cyanamide to the nickel center occurs through the terminal nitrile nitrogen, forming a η¹-bound intermediate . Subsequent coordination of the diyne substrate leads to the formation of a nickellacyclopentadiene intermediate through oxidative coupling of one alkyne unit with the cyanamide . The insertion of the pendant alkyne from the diyne substrate into the nickellacycle proceeds through migratory insertion, generating a seven-membered nickellacycle .

Substrate Scope and Synthetic Applications

The nickel-catalyzed cycloaddition methodology demonstrates exceptional versatility across various diyne substrates. Internal diynes undergo smooth cycloaddition with N-(2-Chloroethyl)cyanamide using Ni(COD)₂/IMes catalyst systems to afford bicyclic 2-aminopyridine derivatives in yields ranging from 65-82% [2]. Terminal diynes require the use of saturated N-heterocyclic carbene ligands such as SIPr to achieve effective cycloaddition, providing access to 3,5-disubstituted 2-aminopyridines [2].

The 2-chloroethyl substituent on the cyanamide influences the electronic properties of the resulting heterocycle and may participate in subsequent functionalization reactions . This dual functionality enables the construction of complex bicyclic frameworks that can be further elaborated through the reactive chloroethyl appendage. The regioselectivity of the cycloaddition process is primarily controlled by the electronic properties of the diyne substrate, with electron-rich alkynes preferentially coupling at the nitrile carbon [2].

Mechanistic Insights and Ligand Effects

Detailed mechanistic studies have revealed the critical role of N-heterocyclic carbene ligands in promoting the hetero-oxidative coupling step [3]. The strongly σ-donating and moderately π-accepting properties of these ligands are essential for stabilizing the nickel center during the oxidative addition process. Kinetic studies and stoichiometric reactions have confirmed that the rate-limiting step involves the initial coordination and activation of the cyanamide substrate [2].

The choice of N-heterocyclic carbene ligand significantly impacts both the reaction efficiency and substrate scope. IMes ligands demonstrate superior performance with internal diynes, while SIPr ligands are preferred for terminal diyne substrates [2]. This ligand-dependent selectivity arises from the different steric and electronic demands of the various diyne substrates during the cycloaddition process.

Prebiotic Nucleoside Analog Synthesis Through Cyanamide-Mediated Condensation

The potential role of N-(2-Chloroethyl)cyanamide in prebiotic nucleoside synthesis represents a fascinating intersection of synthetic chemistry and abiogenesis research. Cyanamide derivatives have been implicated in prebiotically plausible pathways leading to nucleotide precursors, particularly through their involvement in the formation of aminooxazole intermediates.

Fundamental Prebiotic Chemistry Pathways

The prebiotic synthesis of nucleoside analogs through cyanamide-mediated condensation follows established pathways pioneered by Orgel and extensively developed by Sutherland and coworkers [4]. The fundamental approach involves the reaction of simple hydroxyaldehydes with cyanamide derivatives in the presence of phosphate catalysts. In this context, N-(2-Chloroethyl)cyanamide could potentially participate in similar condensation reactions to generate modified nucleoside precursors.

The first step in these pathways involves the nucleophilic addition of cyanamide to the carbonyl group of glycolaldehyde [4]. This reaction is followed by intramolecular cyclization to form 2-aminooxazole intermediates. The presence of the 2-chloroethyl substituent in N-(2-Chloroethyl)cyanamide would modify this pathway, potentially leading to chloroethyl-substituted aminooxazole derivatives that could serve as precursors to modified nucleoside analogs.

Formation of Aminooxazoline Intermediates

The condensation of N-(2-Chloroethyl)cyanamide with glycolaldehyde under phosphate-catalyzed conditions would be expected to generate 2-amino-5-chloroethyl-oxazole derivatives [4]. These intermediates could then undergo further condensation with glyceraldehyde to form pentose aminooxazoline derivatives bearing the chloroethyl substituent. The chloroethyl group would provide an additional functional handle for subsequent chemical modifications.

The formose reaction, which generates complex mixtures of sugars from simple starting materials, has been shown to be mediated by cyanamide derivatives [4]. In this context, N-(2-Chloroethyl)cyanamide could potentially participate in similar autocatalytic processes, leading to the formation of chloroethyl-substituted sugar derivatives that could serve as precursors to modified nucleoside analogs.

Mechanistic Considerations and Prebiotic Plausibility

The prebiotic plausibility of pathways involving N-(2-Chloroethyl)cyanamide depends on several factors, including the availability of the compound under prebiotic conditions and the stability of the resulting intermediates. The cyanamide functional group is known to be prebiotically accessible through various pathways, including the hydrolysis of hydrogen cyanide and the reaction of cyanogen with ammonia [4].

The chloroethyl substituent introduces additional complexity to the prebiotic scenario, as it would require the availability of chlorinated compounds under early Earth conditions. However, volcanic activity and other geochemical processes could potentially provide sources of chlorinated organic compounds. The resulting chloroethyl-substituted nucleoside analogs would represent modified genetic building blocks that could have played roles in early evolutionary processes.

Regioselective Formation of Aminooxazoline Intermediates

The regioselective formation of aminooxazoline intermediates from N-(2-Chloroethyl)cyanamide represents a crucial aspect of its synthetic utility in heterocyclic chemistry. The regiochemical outcomes of these reactions are governed by the electronic and steric properties of both the cyanamide substrate and the reaction partners.

Electronic and Steric Factors in Regioselectivity

The regioselectivity of aminooxazoline formation is primarily determined by the nucleophilicity of the cyanamide nitrogen and the electrophilicity of the carbonyl carbon in the aldehyde substrate [5]. In the case of N-(2-Chloroethyl)cyanamide, the electron-withdrawing nature of the chloroethyl substituent reduces the nucleophilicity of the cyanamide nitrogen, potentially affecting the regioselectivity of the cyclization process.

The formation of 2-aminooxazole from glycolaldehyde and N-(2-Chloroethyl)cyanamide would be expected to proceed through initial nucleophilic attack of the cyanamide nitrogen on the carbonyl carbon [5]. The subsequent cyclization step involves intramolecular attack of the hydroxyl group on the nitrile carbon, leading to the formation of the oxazoline ring. The chloroethyl substituent would influence the electronic properties of the resulting heterocycle without significantly affecting the regiochemical outcome.

Catalytic Effects on Regioselectivity

The presence of phosphate catalysts significantly influences the regioselectivity of aminooxazoline formation by providing general base catalysis for the cyclization step [5]. Phosphate catalysis facilitates the deprotonation of the hydroxyl group, enhancing its nucleophilicity and promoting the intramolecular cyclization reaction. In the presence of phosphate, the formation of 2-aminooxazole derivatives from N-(2-Chloroethyl)cyanamide would be expected to proceed with high regioselectivity.

Metal-catalyzed systems, particularly those involving platinum(II) complexes, have been shown to promote the formation of aminooxazoline derivatives through activation of the cyanamide ligand [6]. In these systems, coordination of the cyanamide to the metal center increases its electrophilicity, facilitating nucleophilic attack by alcohol or amine nucleophiles. The resulting aminooxazoline complexes demonstrate the potential for metal-mediated synthetic approaches to these heterocyclic systems.

Mechanistic Pathways and Product Distributions

The mechanistic pathways leading to aminooxazoline formation from N-(2-Chloroethyl)cyanamide involve several competing reaction channels. The primary pathway involves nucleophilic addition of the cyanamide nitrogen to the carbonyl substrate, followed by cyclization to form the oxazoline ring [5]. Alternative pathways may involve initial coordination of the cyanamide to metal catalysts or interaction with phosphate co-catalysts.

The product distribution in these reactions depends on the specific reaction conditions, including temperature, pH, and the presence of catalysts. Under phosphate-catalyzed conditions, the formation of 2-aminooxazole derivatives is favored, while under metal-catalyzed conditions, alternative regioisomers may be accessible. The chloroethyl substituent provides a functional handle for subsequent derivatization, enabling the synthesis of diverse aminooxazoline derivatives for various applications.

XLogP3

1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

104.0141259 g/mol

Monoisotopic Mass

104.0141259 g/mol

Heavy Atom Count

6

Dates

Last modified: 08-10-2024

Explore Compound Types